molecular formula C21H15N3 B11468838 1,2-diphenyl-1H-imidazo[1,2-a]benzimidazole

1,2-diphenyl-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B11468838
M. Wt: 309.4 g/mol
InChI Key: FSZSLVDWSBPVQZ-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a benzimidazole ring, with two phenyl groups attached at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of N-phenylbenzimidamides with iodobenzenes or bromobenzenes in the presence of a palladium catalyst. This process includes a palladium-catalyzed N-arylation followed by a copper-catalyzed C-H functionalization and C-N bond formation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of palladium and copper catalysts ensures high yields and efficient production. Reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

IUPAC Name

2,3-diphenylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-15-23-19-14-8-7-13-18(19)22-21(23)24(20)17-11-5-2-6-12-17/h1-15H

InChI Key

FSZSLVDWSBPVQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2C5=CC=CC=C5

Origin of Product

United States

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